molecular formula C14H21NO3S B14842279 N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide

N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14842279
M. Wt: 283.39 g/mol
InChI Key: BUCUFAMOFMYPAT-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 5-tert-butyl-2-cyclopropoxyphenylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

  • N-(5-Tert-butyl-2-methoxyphenyl)methanesulfonamide
  • N-(5-Tert-butyl-2-ethoxyphenyl)methanesulfonamide
  • N-(5-Tert-butyl-2-propoxyphenyl)methanesulfonamide

Comparison: N-(5-Tert-butyl-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts different steric and electronic properties compared to methoxy, ethoxy, or propoxy groups. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-(5-tert-butyl-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-14(2,3)10-5-8-13(18-11-6-7-11)12(9-10)15-19(4,16)17/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

BUCUFAMOFMYPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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